Cas no 885266-73-9 (Methyl 3-thiocyanato-1H-indole-6-carboxylate)

Methyl 3-thiocyanato-1H-indole-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-thiocyanato-1H-indole-6-carboxylate
- METHYL 3-(CYANOSULFANYL)-1H-INDOLE-6-CARBOXYLATE
- 885266-73-9
- methyl3-thiocyanato-1H-indole-6-carboxylate
- Methyl 3-thiocyanatoindole-6-carboxylate
-
- MDL: MFCD04973982
- インチ: InChI=1S/C11H8N2O2S/c1-15-11(14)7-2-3-8-9(4-7)13-5-10(8)16-6-12/h2-5,13H,1H3
- InChIKey: TYZZJZMCTSZWNN-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC2=C(C=C1)C(=CN2)SC#N
計算された属性
- せいみつぶんしりょう: 232.03064868g/mol
- どういたいしつりょう: 232.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 91.2Ų
Methyl 3-thiocyanato-1H-indole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246798-1g |
Methyl 3-thiocyanato-1H-indole-6-carboxylate |
885266-73-9 | 95% | 1g |
$517 | 2021-08-04 | |
Matrix Scientific | 089419-5g |
Methyl 3-thiocyanato-1H-indole-6-carboxylate |
885266-73-9 | 5g |
$1260.00 | 2023-09-09 | ||
TRC | M238945-500mg |
Methyl 3-Thiocyanato-1H-Indole-6-Carboxylate |
885266-73-9 | 500mg |
$ 580.00 | 2022-06-04 | ||
Matrix Scientific | 089419-1g |
Methyl 3-thiocyanato-1H-indole-6-carboxylate |
885266-73-9 | 1g |
$553.00 | 2023-09-09 | ||
Chemenu | CM246798-5g |
Methyl 3-thiocyanato-1H-indole-6-carboxylate |
885266-73-9 | 95% | 5g |
$1178 | 2021-08-04 | |
TRC | M238945-250mg |
Methyl 3-Thiocyanato-1H-Indole-6-Carboxylate |
885266-73-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
A2B Chem LLC | AH95179-5g |
Methyl 3-thiocyanato-1H-indole-6-carboxylate |
885266-73-9 | 5g |
$2085.00 | 2024-04-19 | ||
A2B Chem LLC | AH95179-250mg |
Methyl 3-thiocyanato-1H-indole-6-carboxylate |
885266-73-9 | 250mg |
$399.00 | 2024-04-19 | ||
TRC | M238945-100mg |
Methyl 3-Thiocyanato-1H-Indole-6-Carboxylate |
885266-73-9 | 100mg |
$ 180.00 | 2022-06-04 | ||
Chemenu | CM246798-1g |
Methyl 3-thiocyanato-1H-indole-6-carboxylate |
885266-73-9 | 95% | 1g |
$335 | 2023-02-01 |
Methyl 3-thiocyanato-1H-indole-6-carboxylate 関連文献
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Methyl 3-thiocyanato-1H-indole-6-carboxylateに関する追加情報
Methyl 3-thiocyanato-1H-indole-6-carboxylate (CAS No. 885266-73-9): A Comprehensive Overview
Methyl 3-thiocyanato-1H-indole-6-carboxylate (CAS No. 885266-73-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various synthetic pathways and biological studies. Its molecular structure, featuring a thiocyanate group and an indole core, makes it a versatile intermediate in the development of novel therapeutic agents.
The Methyl 3-thiocyanato-1H-indole-6-carboxylate molecule is particularly intriguing due to its ability to serve as a precursor in the synthesis of more complex molecules. In recent years, researchers have been exploring its potential applications in drug discovery, particularly in the development of compounds that target neurological and inflammatory disorders. The presence of the thiocyanate moiety enhances its reactivity, allowing for diverse chemical modifications that can be tailored to specific biological targets.
One of the most compelling aspects of Methyl 3-thiocyanato-1H-indole-6-carboxylate is its role in the synthesis of bioactive indole derivatives. Indoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. The incorporation of the thiocyanate group into the indole framework introduces new functional sites that can be exploited for further chemical transformations. This has led to the development of several novel analogs with enhanced biological activity.
Recent studies have highlighted the significance of Methyl 3-thiocyanato-1H-indole-6-carboxylate in the synthesis of molecules with potential therapeutic value. For instance, researchers have demonstrated its utility in creating derivatives that exhibit anti-inflammatory and analgesic properties. These findings are particularly relevant given the increasing demand for alternative treatments for chronic inflammatory conditions. The compound's ability to undergo selective modifications makes it an attractive scaffold for medicinal chemists.
The chemical properties of Methyl 3-thiocyanato-1H-indole-6-carboxylate also make it a valuable tool in synthetic organic chemistry. Its reactivity with various nucleophiles and electrophiles allows for the construction of complex molecular architectures. This has been leveraged in the preparation of advanced intermediates used in the synthesis of agrochemicals and specialty chemicals. The compound's versatility underscores its importance as a building block in industrial applications.
In addition to its synthetic utility, Methyl 3-thiocyanato-1H-indole-6-carboxylate has shown promise in environmental chemistry research. Its stability under various conditions makes it suitable for use in catalytic processes that aim to reduce environmental impact. By facilitating efficient chemical transformations, this compound contributes to the development of greener synthetic methods, aligning with global efforts to promote sustainable chemistry.
The biological activity of derivatives derived from Methyl 3-thiocyanato-1H-indole-6-carboxylate has been further explored through computational studies and experimental validations. These investigations have revealed new insights into how structural modifications can influence biological outcomes. Such knowledge is crucial for designing molecules with optimized pharmacokinetic profiles and reduced side effects.
The future prospects of Methyl 3-thiocyanato-1H-indole-6-carboxylate are promising, with ongoing research focusing on expanding its applications across multiple domains. As our understanding of its chemical behavior evolves, so too will its role in advancing scientific and industrial progress. The compound's unique combination of reactivity and functionality positions it as a cornerstone in modern chemical research.
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